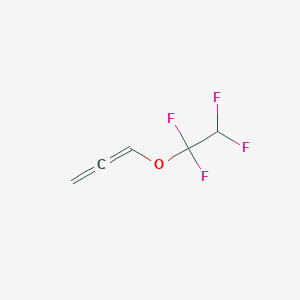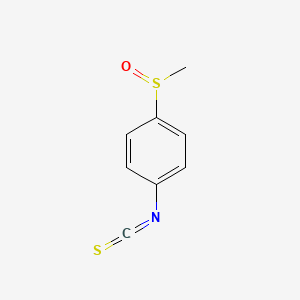
1-Isothiocyanato-4-(methanesulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-4-(methanesulfinyl)benzene is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which also bears a methanesulfinyl group (-S(=O)-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-4-(methanesulfinyl)benzene can be synthesized through a two-step, one-pot reaction. The process begins with the reaction of primary amines or their salts with carbon disulfide, forming intermediate dithiocarbamates. These intermediates are then reacted with propane phosphonic acid anhydride (T3P) to yield the desired isothiocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient desulfurating agents like T3P to facilitate the conversion of dithiocarbamates to isothiocyanates .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-4-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives, carbamates, and other substituted products.
Scientific Research Applications
1-Isothiocyanato-4-(methanesulfinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-4-(methanesulfinyl)benzene involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its biological activities, including its potential to inhibit the growth of cancer cells by modifying key cellular proteins and pathways .
Comparison with Similar Compounds
1-Isothiocyanato-4-methylbenzene: Similar structure but lacks the methanesulfinyl group.
Sulforaphane: Contains an isothiocyanate group and is known for its presence in cruciferous vegetables.
Phenyl isothiocyanate: Another isothiocyanate derivative with a simpler structure.
Uniqueness: 1-Isothiocyanato-4-(methanesulfinyl)benzene is unique due to the presence of both the isothiocyanate and methanesulfinyl groups, which confer distinct chemical reactivity and potential biological activities. The methanesulfinyl group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
109335-70-8 |
|---|---|
Molecular Formula |
C8H7NOS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
1-isothiocyanato-4-methylsulfinylbenzene |
InChI |
InChI=1S/C8H7NOS2/c1-12(10)8-4-2-7(3-5-8)9-6-11/h2-5H,1H3 |
InChI Key |
CRFRNTKZDFNFKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


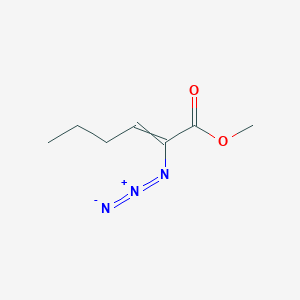
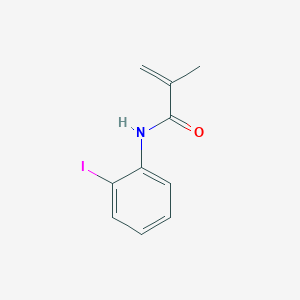

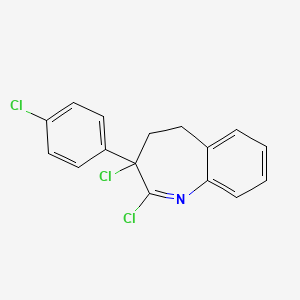
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
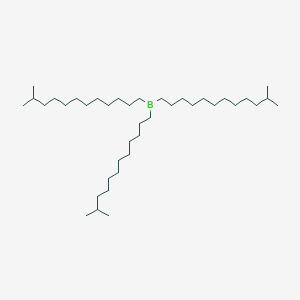
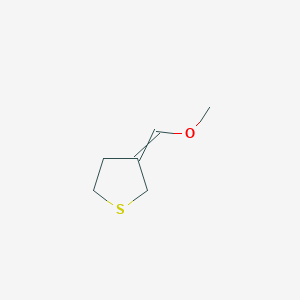
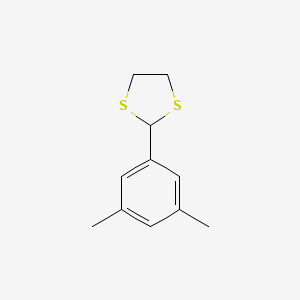
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

